molecular formula C12H15FO2 B2470017 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one CAS No. 1158037-45-6

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one

Cat. No.: B2470017
CAS No.: 1158037-45-6
M. Wt: 210.248
InChI Key: KSWGLBGVZLZGMX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one is an organic compound that features a fluorinated phenyl group and a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one typically involves the reaction of 4-fluorobenzaldehyde with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

    Reduction: Formation of 1-(4-fluorophenyl)-3-(propan-2-yloxy)propan-2-ol or 1-(4-fluorophenyl)-3-(propan-2-yloxy)propane.

    Substitution: Formation of compounds with various substituents on the phenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one exerts its effects depends on its interaction with molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(propan-2-yloxy)propan-2-one
  • 1-(4-Bromophenyl)-3-(propan-2-yloxy)propan-2-one
  • 1-(4-Methylphenyl)-3-(propan-2-yloxy)propan-2-one

Uniqueness

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-propan-2-yloxypropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGLBGVZLZGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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